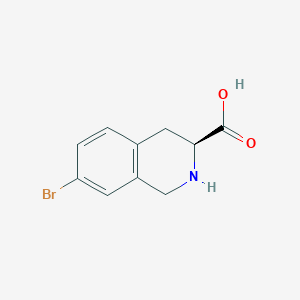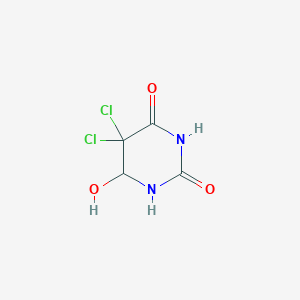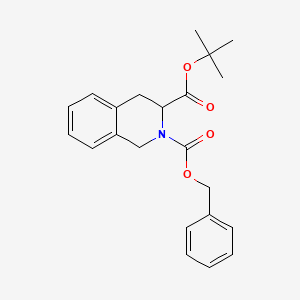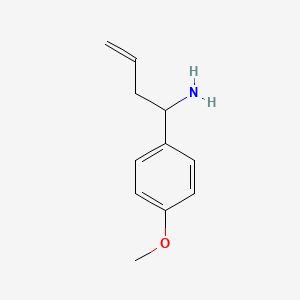
5-Methoxy-3-oxopentanenitrile
Übersicht
Beschreibung
“5-Methoxy-3-oxopentanenitrile” is a chemical compound with the molecular formula C6H9NO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” involves 9 heavy atoms and has a molar refractivity of 31.99 . The structure can be analyzed using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis and 3D model viewers .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be analyzed using various techniques . The compound has a high GI absorption, is BBB permeant, and is not a substrate for various cytochrome P450 enzymes . It has a consensus Log Po/w of 0.3 and a bioavailability score of 0.55 .
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods and Structural Analysis
5-Methoxy-3-oxopentanenitrile has been explored in various scientific research areas, including synthesis methods and structural analysis. For instance, studies on new synthesis routes and structural characteristics in the solid state have highlighted the compound's complex intermolecular interactions, which could influence its biological interactions. Research has demonstrated the synthesis and structural examination of similar compounds, revealing their intricate network of intermolecular interactions that might play a role in their biological activity (Żabiński, Wolska, & Maciejewska, 2007).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of compounds derived from or related to this compound have been a significant focus of research. Investigations into Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, which share structural similarities with this compound, have shown notable antimicrobial activity. These studies provide a foundation for further exploration into the antimicrobial properties of this compound derivatives (Patel & Patel, 2011).
Corrosion Inhibition
Research on Schiff bases related to this compound has demonstrated their effectiveness as corrosion inhibitors for metals, such as aluminum, in acidic solutions. This application is crucial for industries looking to prolong the lifespan of metal components in corrosive environments. The effectiveness of these compounds as corrosion inhibitors showcases the potential of this compound derivatives in industrial applications (Şafak, Duran, Yurt, & Turkoglu, 2012).
Photocatalysis and Energy Conversion
The exploration of novel photocatalysts for energy conversion and environmental remediation is another area where this compound and its derivatives have potential applications. Research into related (oxy)nitrides, such as TaON and Ta3N5, has demonstrated their efficiency in water oxidation and hydrogen production under visible light, suggesting that similar compounds, including those derived from this compound, could be developed for renewable energy technologies (Hara, Hitoki, Takata, Kondo, Kobayashi, & Domen, 2003).
Wirkmechanismus
Target of Action
It’s worth noting that the compound’s structure suggests potential interactions with various biological targets .
Mode of Action
It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Given the compound’s structure, it may potentially influence pathways involving similar structures or functional groups .
Result of Action
Based on its structure, it may potentially interact with various cellular targets and exert diverse effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methoxy-3-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-9-5-3-6(8)2-4-7/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVARHUSTHBTMJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dimethoxyimidazo[1,2-C]pyrimidine](/img/structure/B1642092.png)








![4-fluoro-N-[2-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B1642119.png)

![Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1642133.png)
